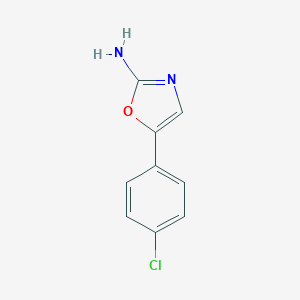

5-(4-Chlorophenyl)oxazol-2-amine

Übersicht

Beschreibung

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)oxazol-2-amine can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert oxazoles into their corresponding oxazolones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromotrichloromethane and NiO2.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like palladium catalysts and phosphine ligands are often employed for arylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolones, while substitution reactions can introduce various functional groups at the C5 position of the oxazole ring.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has demonstrated that oxazole derivatives, including 5-(4-Chlorophenyl)oxazol-2-amine, exhibit notable antioxidant activities. A study highlighted that certain oxazole derivatives significantly inhibited lipid peroxidation and cytochrome P450-dependent enzyme activities in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| E3 | 0.003 | Antioxidant (EROD inhibition) |

| E1 | 0.005 | Antioxidant (LP inhibition) |

Inhibition of Enzymes

This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable application is as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation .

Anti-inflammatory Agents

Due to its ability to inhibit 5-LOX, this compound shows promise as an anti-inflammatory agent. Its structural modifications can lead to enhanced potency and selectivity, making it a candidate for the development of new anti-inflammatory drugs.

Cancer Research

Emerging studies suggest that compounds with oxazole scaffolds may possess anticancer properties. The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, derivatives have been shown to engage with specific receptors or enzymes that regulate tumor growth.

Case Study 1: Antioxidant Activity Evaluation

In a study conducted by Carpy et al., a series of oxazole derivatives were synthesized and evaluated for their antioxidant properties. Among them, compound E3 exhibited significant inhibition of microsomal EROD activity, outperforming caffeine as a reference inhibitor .

Case Study 2: Anti-inflammatory Potential

A recent investigation into N-aryl-5-aryloxazol-2-amines demonstrated that these compounds could effectively inhibit 5-LOX in vitro, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies provided insights into how modifications at various positions could enhance efficacy.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazole: The parent compound of the oxazole family, with a simpler structure.

Isoxazole: A similar five-membered ring compound with an oxygen and nitrogen atom in adjacent positions.

Thiazole: A related compound with a sulfur atom replacing the oxygen in the ring.

Uniqueness

This substitution pattern can lead to distinct biological activities and improved properties compared to other oxazole derivatives .

Biologische Aktivität

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound's unique structure allows for various chemical modifications, leading to different biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Robinson–Gabriel synthesis being one of the most common. This method involves the dehydration of 2-acylaminoketones, yielding high purity and yield. Industrial production typically employs optimized reaction conditions to ensure efficiency and cost-effectiveness.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxazole, including this compound, showed potent activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial enzyme systems critical for survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibitors of 5-LOX are significant as they play a role in the production of leukotrienes, which are mediators of inflammation .

Table 1: Inhibitory Potency of this compound Derivatives Against 5-LOX

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.025 |

| N-(4-hydroxyphenyl)oxazol-2-amine | 0.020 |

| N-(3-methylphenyl)oxazol-2-amine | 0.030 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Neuroblastoma

A notable case study involved the evaluation of oxazole derivatives in human neuroblastoma SH-SY5Y cells. The study found that certain derivatives, including those based on this compound, exhibited strong cytotoxic effects with an IC₅₀ value as low as 0.007 µM, indicating high potency against neuroblastoma cells .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like 5-lipoxygenase and other key proteins involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways critical for cancer cell survival.

- Chemical Stability : Variations in chemical stability among derivatives affect their potency and therapeutic potential, emphasizing the importance of structural modifications in drug design .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROYTBFOAFKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507550 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-51-7 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.